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For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a critical focus in drug discovery. Non-specific

targeting can lead to unforeseen side effects and therapeutic failure. This guide provides an

objective comparison of the off-target profiles of several prominent Cdc2-like kinase (CLK)

inhibitors, supported by experimental data. Understanding these profiles is essential for

selecting the appropriate chemical tools for research and for developing safer, more effective

therapeutics.

Cdc2-like kinases (CLK1, CLK2, CLK3, CLK4) are key regulators of pre-mRNA splicing through

the phosphorylation of serine- and arginine-rich (SR) proteins.[1][2] Dysregulation of this

process is implicated in various diseases, including cancer and neurodegenerative disorders,

making CLK inhibitors promising therapeutic candidates.[2][3] However, achieving selectivity is

challenging due to the highly conserved nature of the ATP-binding site across the human

kinome.[4]

Quantitative Comparison of Off-Target Profiles
The following table summarizes the in vitro kinase inhibitory activities and off-target profiles of

selected CLK inhibitors. Data is compiled from comprehensive kinome scans and biochemical

assays, highlighting the diversity in selectivity among different chemical scaffolds.
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Inhibitor
Primary CLK
Targets (IC50/Kd in
nM)

Significant Off-
Targets (>50%
Inhibition or Potent
IC50/Kd)

Reference

ML315 CLK1 (68), CLK4 (68)
DYRK1A (282 nM),

CLK2 (231 nM)
[1]

TG003
CLK1 (low nM), CLK4

(low nM)
DYRK1A (930 nM) [2][5]

CC-671 CLK2 TTK (hMps1) [6][7]

1C8

CLK1, CLK2, CLK4

(<5% remaining

activity at 10 µM)

DYRK1A, DYRK1B

(~10% remaining

activity at 10 µM),

HIPK2 (moderately

affected)

[8]

SM08502 CLK2, CLK3

Wnt Pathway

Inhibition

(downstream effect)

[9][10]

DB18
CLK1 (10-20), CLK2

(10-20), CLK4 (10-20)

Highly selective; not

active on DYRK1A at

100 µM. A kinome

scan against 463

kinases confirmed

high selectivity.

[11]

CAF022
CLK2 (IC50 = 32 nM

in cells)

PIP4K2C, MAPK15,

CLK1, STK16, NEK6,

NEK7, HIPK1,

TGFBR2

[12]

CAF061
CLK2 (IC50 = 24 nM

in cells)

HIPK1, HIPK2, CLK1,

CLK4, HIPK3, STK16,

CDKL3, ERK8, JAK1

(JH2 pseudo-kinase)

[12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK153503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3085634/
https://www.researchgate.net/publication/50936009_Potent_and_Selective_Small_Molecule_Inhibitors_of_Specific_Isoforms_of_Cdc2-like_Kinases_Clk_and_Dual_Specificity_Tyrosine-Phosphorylation-Regulated_Kinases_Dyrk
https://pmc.ncbi.nlm.nih.gov/articles/PMC7419038/
https://pubmed.ncbi.nlm.nih.gov/32478948/
https://www.oncotarget.com/article/28585/text/
https://pubmed.ncbi.nlm.nih.gov/31560935/
https://www.researchgate.net/publication/336028306_The_CLK_inhibitor_SM08502_induces_anti-tumor_activity_and_reduces_Wnt_pathway_gene_expression_in_gastrointestinal_cancer_models
https://www.mdpi.com/1420-3049/27/19/6149
https://openlabnotebooks.org/clk2-inhibitor-candidates/
https://openlabnotebooks.org/clk2-inhibitor-candidates/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: IC50 and Kd values represent the concentration of an inhibitor required to achieve 50%

inhibition or binding, respectively. A lower value indicates higher potency. The context of the

assay (e.g., ATP concentration) can influence these values.[2]

Key Signaling Pathway & Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to generate

the data above, the following diagrams illustrate the CLK signaling pathway and a general

workflow for assessing inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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